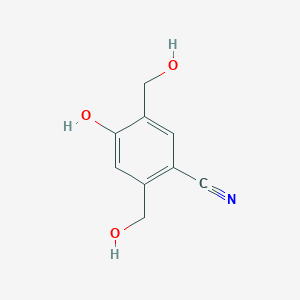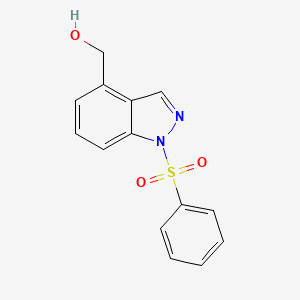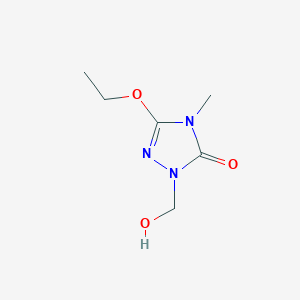
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO3 It features a benzene ring substituted with a hydroxyl group, two hydroxymethyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Products include 4-hydroxy-2,5-bis(formyl)benzonitrile or 4-hydroxy-2,5-bis(carboxy)benzonitrile.
Reduction: Products include 4-hydroxy-2,5-bis(hydroxymethyl)benzylamine.
Substitution: Products include 4-alkoxy-2,5-bis(hydroxymethyl)benzonitrile or 4-acetoxy-2,5-bis(hydroxymethyl)benzonitrile.
Scientific Research Applications
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be compared with similar compounds such as:
4-Hydroxybenzonitrile: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,5-Dihydroxybenzonitrile: Lacks the hydroxymethyl groups, affecting its reactivity and applications.
4-Cyanobenzyl alcohol: Similar structure but lacks the additional hydroxymethyl group, limiting its functionality.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-hydroxy-2,5-bis(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2 |
InChI Key |
PLQIYJPAUVNINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)







![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)




